N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride
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Overview
Description
N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride: is a synthetic organic compound that features a unique combination of an azetidine ring, a nitrobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable halogenating agent to form the azetidine ring.
N-Methylation: The azetidine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Sulfonamide Formation: The nitrobenzene sulfonamide moiety is introduced by reacting the methylated azetidine with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Reduction of Nitro Group: Produces N-(azetidin-3-yl)-N-methyl-2-aminobenzene-1-sulfonamide.
Substitution Reactions: Produces various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential as a building block in the design of enzyme inhibitors and receptor modulators. The azetidine ring is known to impart rigidity to molecules, which can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities. The sulfonamide group is a well-known pharmacophore in many drugs.
Industry
In the pharmaceutical industry, this compound is used in the development of new drug candidates. Its synthesis and modification are crucial steps in the drug discovery process.
Mechanism of Action
The mechanism of action of compounds derived from N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride often involves the inhibition of specific enzymes or receptors. The azetidine ring can interact with active sites of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(azetidin-3-yl)-N-methyl-2-aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(azetidin-3-yl)-N-methyl-4-nitrobenzene-1-sulfonamide: Similar structure but with the nitro group in a different position.
N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide: Similar structure but without the hydrochloride salt.
Uniqueness
N-(azetidin-3-yl)-N-methyl-2-nitrobenzene-1-sulfonamide hydrochloride is unique due to the presence of both the azetidine ring and the nitrobenzene sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
CAS No. |
2039713-79-4 |
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Molecular Formula |
C10H14ClN3O4S |
Molecular Weight |
307.8 |
Purity |
95 |
Origin of Product |
United States |
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